molecular formula C10H16N2O2 B2653941 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol CAS No. 1864208-09-2

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol

Cat. No.: B2653941
CAS No.: 1864208-09-2
M. Wt: 196.25
InChI Key: KUACLYJQEWHOFB-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol is a heterocyclic compound featuring an oxolan (tetrahydrofuran) core substituted at the 3-position with a hydroxyl group and at the 4-position with a 2-isopropylimidazole moiety. The oxolan ring provides structural rigidity, while the hydroxyl group enhances polarity and hydrogen-bonding capacity.

Crystallographic tools like SHELX and OLEX2 are critical for resolving such structures, as demonstrated in studies of related imidazole derivatives () . Mercury software further aids in visualizing intermolecular interactions and packing patterns () .

Properties

IUPAC Name

4-(2-propan-2-ylimidazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)10-11-3-4-12(10)8-5-14-6-9(8)13/h3-4,7-9,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACLYJQEWHOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH levels .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol. For instance, derivatives of imidazole and oxolane structures have shown significant activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus . The mechanism of action typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Case Study: Antifungal Efficacy
A comparative study evaluated several imidazole derivatives, revealing that certain modifications to the oxolane structure enhanced antifungal potency. The Minimum Inhibitory Concentration (MIC) values indicated that compounds with additional halogen substituents exhibited superior antifungal activity compared to their non-substituted counterparts .

Potential in Cancer Therapy

Emerging research suggests that imidazole-containing compounds can also play a role in cancer treatment. Their ability to interact with specific biological targets involved in tumor growth and metastasis is under investigation. For example, studies have indicated that imidazole derivatives can inhibit angiogenesis, which is critical for tumor development .

Antimicrobial Properties

Beyond antifungal applications, the compound has been explored for its broad-spectrum antimicrobial properties. Research indicates that certain derivatives of imidazole can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of imidazole derivatives. Some studies suggest that these compounds may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Core Structure

  • Oxolan vs. Pyrazinone (): The oxolan ring in the target compound imposes greater rigidity compared to the six-membered imidazo[1,2-a]pyrazinone core. This rigidity may enhance binding specificity in biological targets .
  • Oxolan vs.

Substituent Effects

  • Hydroxyl Group : The 3-hydroxyl group in the target compound enhances aqueous solubility and hydrogen-bonding capacity, contrasting with the lipophilic 4-fluoro-3-methylphenyl group in ’s antimalarial intermediate .
  • Isopropyl vs. Fluorophenyl : The isopropyl group increases lipophilicity (logP ~2-3 estimated), while the fluorophenyl substituent in introduces electronegativity, favoring π-stacking interactions .

Biological Activity

4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its biological significance, especially in drug design. The oxolane (tetrahydrofuran) moiety contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

A study highlighted the in vitro anti-Candida activity of related compounds, suggesting that derivatives of imidazole can effectively inhibit fungal growth. The specific activity of this compound against various strains of Candida was assessed using standardized methods, revealing promising results in inhibiting biofilm formation and growth .

Antifungal Mechanism

The mechanism of action for imidazole derivatives typically involves disruption of fungal cell membrane integrity. This is achieved through the inhibition of ergosterol biosynthesis, a critical component of fungal membranes.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of imidazole derivatives:

  • Study on Antifungal Efficacy : A comparative analysis was performed on various imidazole derivatives against Candida albicans. The study found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents .
  • Cytotoxicity Assessment : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF7), this compound showed selective cytotoxicity, indicating its potential as an anticancer agent. The IC50 values were determined, showcasing its effectiveness at lower concentrations compared to control drugs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Candida spp. growth
CytotoxicitySelective toxicity towards cancer cells
MechanismDisruption of ergosterol biosynthesis

Q & A

Q. What synthetic methodologies are commonly employed for imidazole-oxolane derivatives, and how can purity be optimized?

The synthesis of structurally related imidazole derivatives often involves multi-step condensation reactions. For example, imidazole cores are typically formed via cyclization of aldehydes, ammonium acetate, and amino alcohols under reflux conditions . Key steps include:

  • Condensation : Reacting chiral amino alcohols (e.g., L-phenylalaninol) with aldehydes (e.g., o-nitrobenzaldehyde) and ammonium acetate in methanol at 65°C for 12 hours .
  • Purification : Column chromatography using ethyl acetate/ethanol/triethylamine (10:1:0.1 v/v/v) to isolate pure products .
  • Crystallization : Slow evaporation of methanol/diethyl ether (1:1 v/v) yields X-ray-quality crystals for structural validation .

Q. How is the structural characterization of imidazole-oxolane derivatives performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating molecular geometry. Key parameters include:

  • Planarity analysis : The imidazole ring in analogous compounds shows an r.m.s. deviation of ≤0.0056 Å from planarity .
  • Intermolecular interactions : Intramolecular C–H⋯π interactions and hydrogen bonds (e.g., O–H⋯N) stabilize crystal packing, as observed in orthorhombic systems (space group P2₁2₁2₁) .
  • Dihedral angles : Substituents on the imidazole core form angles of 12.56–87.04° with adjacent aromatic rings, influencing steric and electronic properties .

Advanced Research Questions

Q. How can computational modeling guide the design of imidazole-oxolane derivatives for catalytic applications?

Theoretical frameworks (e.g., density functional theory, DFT) predict electronic and steric effects of substituents. For example:

  • Chiral centers : Derivatives synthesized from chiral amino alcohols (e.g., L-phenylalaninol) exhibit asymmetric induction potential, as demonstrated in imidazolium-based catalysts .
  • Electron-withdrawing groups : Nitrophenyl substituents (e.g., o-nitrobenzene) enhance electrophilicity, critical for transition metal coordination in catalytic cycles .

Q. What experimental designs are effective for studying environmental fate and biodegradation of imidazole derivatives?

Long-term environmental studies should integrate:

  • Laboratory assays : Evaluate hydrolysis rates and photodegradation under controlled pH/UV conditions .
  • Ecotoxicology : Use randomized block designs with split-split plots to assess toxicity across biotic compartments (e.g., algae, daphnia) .
  • Analytical methods : LC-MS/MS quantifies trace metabolites, while SCXRD identifies degradation byproducts .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for imidazole derivatives?

Methodological cross-validation is critical:

  • Comparative crystallography : SCXRD data (e.g., mean C–C bond length = 0.003 Å) validate NMR/IR assignments .
  • Dynamic effects : Discrepancies in dihedral angles may arise from solution-phase conformational flexibility vs. solid-state rigidity .
  • Hydrogen bonding : O–H⋯N interactions observed in SCXRD (d = 1.86 Å) correlate with FTIR ν(O–H) shifts (~3200 cm⁻¹) .

Methodological Notes

  • Synthetic Optimization : Replace methanol with acetonitrile in reflux steps to reduce side reactions in polar protic solvents .
  • Environmental Sampling : Use solid-phase extraction (SPE) with C18 cartridges to isolate imidazole derivatives from aqueous matrices .
  • Theoretical Validation : Pair DFT calculations with experimental SCXRD to refine molecular electrostatic potential (MEP) maps .

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